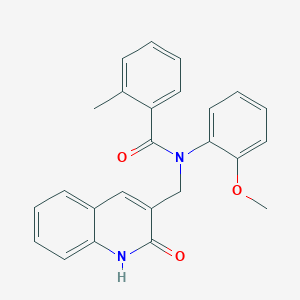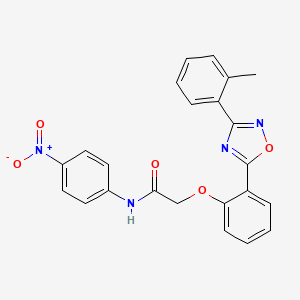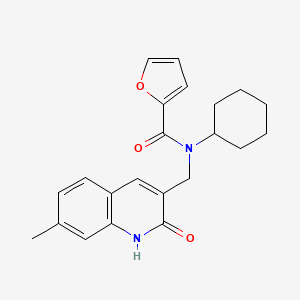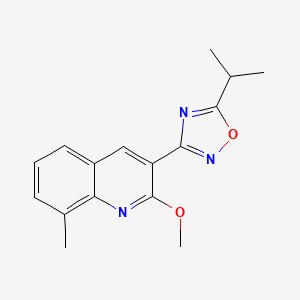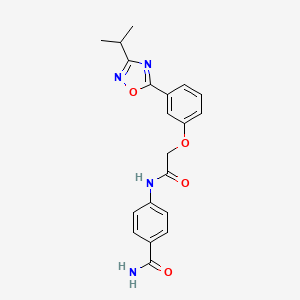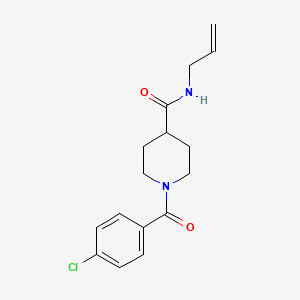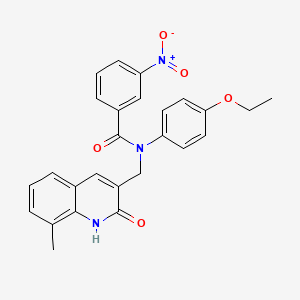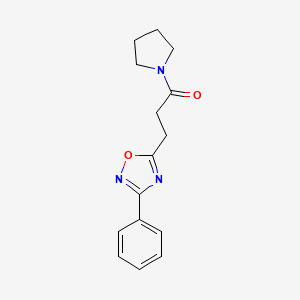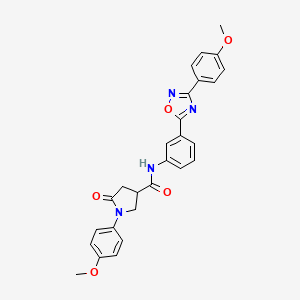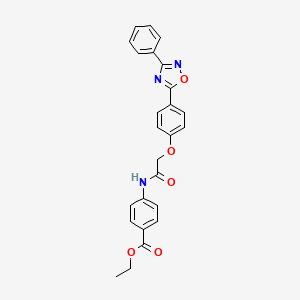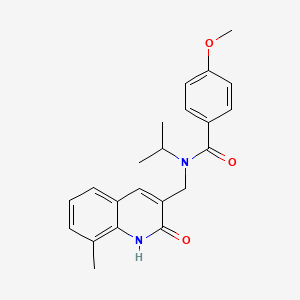
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide, also known as HMN-176, is a small molecule compound that has been of interest to scientists due to its potential applications in cancer research. This compound is a member of the benzamide class of compounds and has been found to exhibit anti-tumor properties in preclinical studies.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell division process. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit a number of biochemical and physiological effects. In addition to its anti-tumor properties, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to ensure that the compound is not toxic to healthy cells.
Zukünftige Richtungen
There are a number of future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide. Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in clinical settings. Finally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide in the treatment of specific types of cancer, such as breast cancer and prostate cancer, warrants further investigation.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide involves a multistep process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and para-methoxybenzaldehyde to form the intermediate product N-(2-hydroxy-8-methylquinolin-3-ylmethyl)-4-methoxybenzaldehyde. This intermediate product is then reacted with isopropylamine and hydrogen gas in the presence of a palladium catalyst to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been studied extensively for its potential applications in cancer research. In preclinical studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit anti-tumor properties by inhibiting the growth and proliferation of cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide has been found to exhibit synergistic effects when used in combination with other anti-cancer agents.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14(2)24(22(26)16-8-10-19(27-4)11-9-16)13-18-12-17-7-5-6-15(3)20(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGPJBGISDXAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
